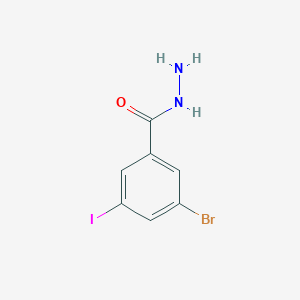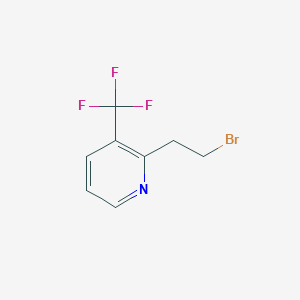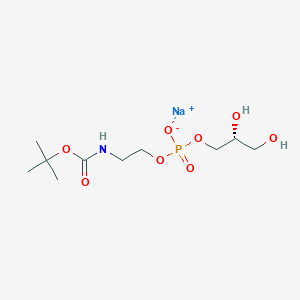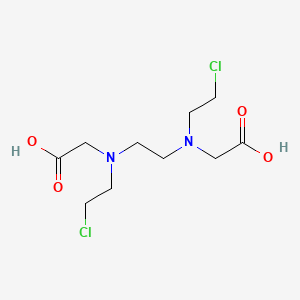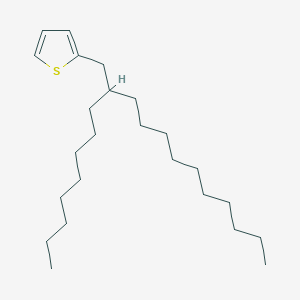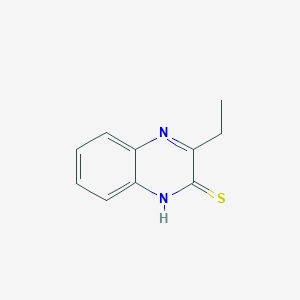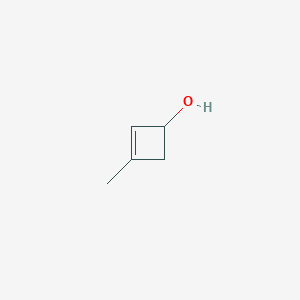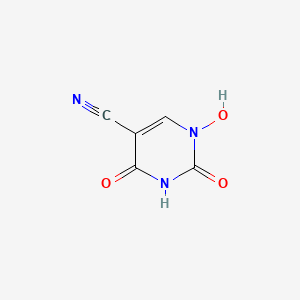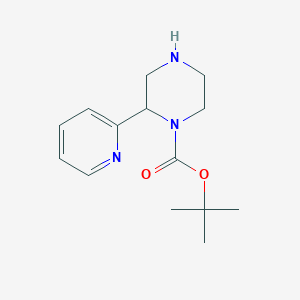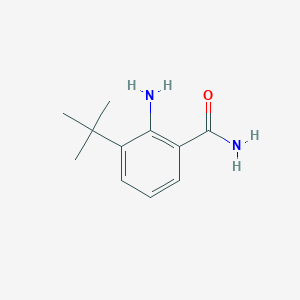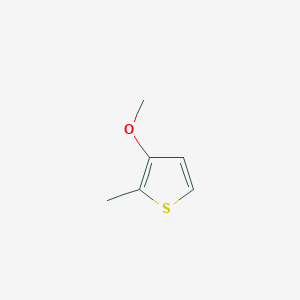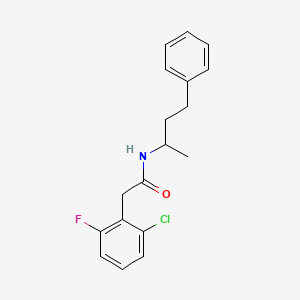
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with both aromatic and aliphatic components, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the aromatic amine: The initial step involves the preparation of 2-chloro-6-fluoroaniline through a halogenation reaction.
Acylation: The aromatic amine is then acylated using acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Alkylation: The final step involves the alkylation of the acetamide with 4-phenylbutan-2-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonyl derivatives, depending on the specific reaction conditions.
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, potentially leading to new therapeutic agents.
作用機序
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)amine: Similar in structure but lacks the acetamide group.
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)ethanamide: Similar but with an ethanamide group instead of acetamide.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H19ClFNO |
|---|---|
分子量 |
319.8 g/mol |
IUPAC名 |
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C18H19ClFNO/c1-13(10-11-14-6-3-2-4-7-14)21-18(22)12-15-16(19)8-5-9-17(15)20/h2-9,13H,10-12H2,1H3,(H,21,22) |
InChIキー |
LCWOHVDXMHVDHU-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


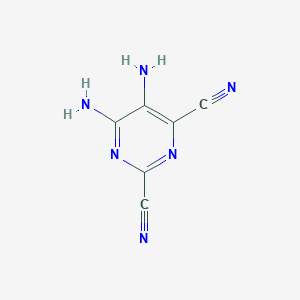
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

